molecular formula C18H26FN3O6 B1676298 Mericitabine CAS No. 940908-79-2

Mericitabine

Cat. No. B1676298
M. Wt: 399.4 g/mol
InChI Key: MLESJYFEMSJZLZ-MAAOGQSESA-N
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Description

Synthesis Analysis

Mericitabine is an orally administered prodrug of PSI-6130 . PSI-6130 demonstrated excellent potency in preclinical studies . The resistance profile of mericitabine has been studied, and a serine to threonine substitution at position 282 (S282T) of the RdRp that reduces its replication capacity to approximately 15% of wild-type is the only variant that has been consistently generated in serial in vitro passage experiments .


Molecular Structure Analysis

Mericitabine has a molecular formula of C18H26FN3O6 and a molar mass of 399.419 g/mol . It has a complex structure with multiple functional groups, including a pyrimidine ring and a fluorinated methyl group .


Chemical Reactions Analysis

Mericitabine is a prodrug of PSI-6130, which demonstrated excellent potency in preclinical studies . PSI-6130 is a pyrimidine nucleoside analog inhibitor of HCV RNA polymerase, an enzyme that is necessary for hepatitis C viral replication .


Physical And Chemical Properties Analysis

Mericitabine has a molecular weight of 399.4 g/mol . It has a complex structure with multiple functional groups, including a pyrimidine ring and a fluorinated methyl group .

Scientific Research Applications

Resistance to Mericitabine

Mericitabine demonstrates a specific resistance profile, primarily due to a mutation (S282T) in the RdRp, which reduces replication capacity significantly. This mutation is the only variant consistently generated in vitro. Interestingly, in clinical trials involving over 600 patients, no genotypic resistance to mericitabine has been detected, whether administered as monotherapy or in combination with other treatments (Pawlotsky, Nájera, & Jacobson, 2012).

Treatment of HCV

Clinical trials have evaluated mericitabine in combination with pegylated interferon alpha-2a and ribavirin for the treatment of HCV genotype 1 and 4. These studies have shown that mericitabine, when combined with other antiviral agents, provides potent suppression of HCV RNA and does not select resistant variants. However, it did not significantly increase sustained virologic response rates compared to placebo in these studies (Wedemeyer et al., 2013).

Viral Kinetics and Pharmacodynamics

The kinetics of HCV RNA decline during mericitabine treatment were characterized by a slower initial decline compared to other treatments like interferon-α or protease inhibitors. This pattern is consistent with the time required for the accumulation of active intracellular triphosphates. The effectiveness of mericitabine in blocking viral production is high, particularly when administered twice daily (Guedj et al., 2012).

Cardiac Safety

A thorough study evaluated the effect of mericitabine on cardiac repolarization in healthy subjects. The study concluded that mericitabine does not have a clinically or statistically significant effect on cardiac repolarization, even at high doses (Chen et al., 2014).

Interaction with Ribavirin

The combination of mericitabine with ribavirin was evaluated for their effects on HCV replication. The study found additive inhibitory activities against HCV replication and no significant impact on the viability of hepatocyte-derived cells or on the intracellular metabolism of each compound (Ma et al., 2014).

In Vivo Resistance and Mutations

A novel mutation (L159F/L320F) was identified in one patient, which conferred low-level resistance to mericitabine and cross-resistance to other drugs. This mutation impaired replication capacity and was identified through an analysis of serum HCV RNA from patients in clinical trials (Tong et al., 2014).

Future Directions

Research in understanding the mechanisms of HCV replication has led to the development of direct-acting antiviral agents (DAAs) that target specific aspects of the HCV lifecycle . The NS3-4A protease, the NS5B RNA-dependent RNA polymerase (RdRp), and the NS5A protein have been extensively studied as drug targets . Some examples of NS3-4A protease inhibitors include telaprevir, boceprevir, TMC435, MK-7009, and RG7227 . DAA-based monotherapy can result in viral breakthrough because of the development of drug resistance . One mechanism to overcome resistance is to combine DAAs with PEG-IFN+RBV .

properties

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O6/c1-9(2)14(23)26-8-11-13(28-15(24)10(3)4)18(5,19)16(27-11)22-7-6-12(20)21-17(22)25/h6-7,9-11,13,16H,8H2,1-5H3,(H2,20,21,25)/t11-,13-,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLESJYFEMSJZLZ-MAAOGQSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025655
Record name 2'-Fluoro-2'-methyl-3',5'-diisobutyryldeoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mericitabine

CAS RN

940908-79-2
Record name Mericitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=940908-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mericitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940908792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mericitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12045
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2'-Fluoro-2'-methyl-3',5'-diisobutyryldeoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MERICITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA63JX8X52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
902
Citations
J Guedj, H Dahari, E Shudo, P Smith… - Hepatology, 2012 - Wiley Online Library
… with mericitabine monotherapy for 14 days.12 Upon entering the hepatocyte, mericitabine is … for 14 days with 750 mg or 1500 mg doses of mericitabine alone daily (qd) or twice a day (…
Number of citations: 61 aasldpubs.onlinelibrary.wiley.com
JM Pawlotsky, I Najera, I Jacobson - Antiviral therapy, 2012 - journals.sagepub.com
… so far about the resistance profile of mericitabine. A serine to … To date, no evidence of genotypic resistance to mericitabine … I/II trials of mericitabine administered as monotherapy, in …
Number of citations: 49 journals.sagepub.com
X Tong, S Le Pogam, L Li, K Haines… - The Journal of …, 2014 - academic.oup.com
… trials in which patients received mericitabine plus peginterferon alfa-2a (40KD… assay for assessment of in vivo mericitabine resistance. … Among 405 patients treated with mericitabine plus …
Number of citations: 131 academic.oup.com
C Washington, S Moreira, J Haznedar… - Drug metabolism and …, 2014 - jstage.jst.go.jp
To investigate the pharmacokinetics of mericitabine in healthy Caucasian and Japanese subjects, healthy Caucasian (n= 32) and Japanese (n= 32) subjects were randomized to …
Number of citations: 6 www.jstage.jst.go.jp
H Wedemeyer, D Jensen, R Herring Jr, P Ferenci… - …, 2013 - Wiley Online Library
… mericitabine treatment (5 who received mericitabine 500 mg twice for 12 weeks, 5 who received mericitabine 1,000 mg BID for 8 weeks, and 1 who was treated with mericitabine 1,000 …
Number of citations: 50 aasldpubs.onlinelibrary.wiley.com
PJ Pockros, D Jensen, N Tsai, R Taylor, A Ramji… - …, 2013 - Wiley Online Library
… No evidence of NS5B S282T-variant virus or phenotypic resistance to mericitabine was … profile of mericitabine was similar to that of, and fewer patients in the mericitabine than in …
Number of citations: 59 aasldpubs.onlinelibrary.wiley.com
S Le Pogam, JM Yan, M Chhabra… - Antimicrobial agents …, 2012 - Am Soc Microbiol
… ; viral population samples were fully susceptible to mericitabine and/or danoprevir, despite … danoprevir or mericitabine resistance during treatment. Over 2 weeks' therapy, mericitabine …
Number of citations: 31 journals.asm.org
EJ Gane, PJ Pockros, S Zeuzem, P Marcellin… - Liver …, 2015 - Wiley Online Library
… This study assessed the efficacy, safety and tolerability of mericitabine combined with ritonavir‐boosted danoprevir (danoprevir/r) ± ribavirin for up to 24 weeks in treatment‐naïve HCV …
Number of citations: 31 onlinelibrary.wiley.com
YC Chen, C Bernaards, R Kulkarni… - British Journal of …, 2014 - Wiley Online Library
… Mericitabine‐containing triple therapy reduces the impact of … The IL28B genotype, mericitabine dose and bodyweight are the … drug–drug interaction between mericitabine and ribavirin. …
Number of citations: 3 bpspubs.onlinelibrary.wiley.com
P Pockros, D Jensen, N Tsai, RM Taylor, A Ramji… - J Hepatol, 2011 - viraled.com
… First SVR data with the nucleoside analogue polymerase inhibitor mericitabine (RG7128) combined with peginterferon/ribavirin in treatment-naive HCV G1/4 patients: interim …
Number of citations: 55 www.viraled.com

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